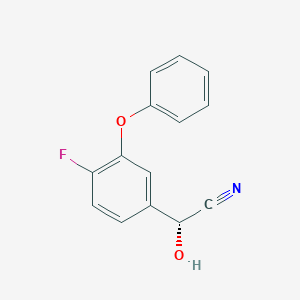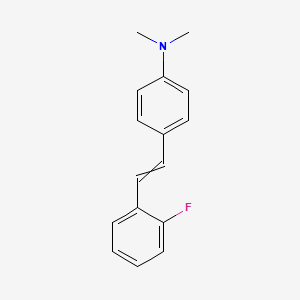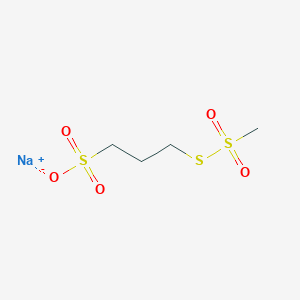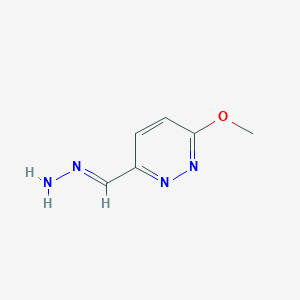![molecular formula C9H20O12S4 B13409903 2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate CAS No. 7511-62-8](/img/structure/B13409903.png)
2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate is a chemical compound with the molecular formula C11H22O10S4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple methanesulfonyl groups attached to a propane backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate typically involves the reaction of propane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate sulfonate esters, which are then further reacted to yield the final product. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
化学反応の分析
Types of Reactions
2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield propane-1,3-diol and methanesulfonic acid.
Reduction: Reduction reactions can convert the sulfonate groups to corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Propane-1,3-diol and methanesulfonic acid.
Reduction: Propane-1,3-diol.
科学的研究の応用
2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate has several scientific research applications:
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate involves the interaction of its methanesulfonyl groups with various molecular targets. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their structure and function. The compound can also act as a cross-linking agent, forming covalent bonds between different molecules and creating complex structures.
類似化合物との比較
Similar Compounds
2,2-Bis{[(1-oxopentyl)oxy]methyl}propane-1,3-diyl divalerate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2,2-Bis(4-hydroxy-3-methylphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
Butane, 2,2’-[methylenebis(oxy)]bis-: Another compound with a similar backbone but different substituents, resulting in varied reactivity and uses.
Uniqueness
2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate is unique due to its multiple methanesulfonyl groups, which confer specific reactivity and versatility in chemical synthesis and modification of biomolecules. Its ability to undergo various reactions and form stable derivatives makes it valuable in research and industrial applications.
特性
CAS番号 |
7511-62-8 |
|---|---|
分子式 |
C9H20O12S4 |
分子量 |
448.5 g/mol |
IUPAC名 |
[3-methylsulfonyloxy-2,2-bis(methylsulfonyloxymethyl)propyl] methanesulfonate |
InChI |
InChI=1S/C9H20O12S4/c1-22(10,11)18-5-9(6-19-23(2,12)13,7-20-24(3,14)15)8-21-25(4,16)17/h5-8H2,1-4H3 |
InChIキー |
VXAXRXCTWLSTHD-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC(COS(=O)(=O)C)(COS(=O)(=O)C)COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409847.png)
![Araf(a1-3)[Xyl(b1-4)]Xyl(b1-4)Xyl(b1-4)aldehydo-Xyl](/img/structure/B13409850.png)

![(7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13409857.png)

![2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409866.png)


![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13409881.png)

